Furan-2-ylmethyl-(4-methyl-benzyl)-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

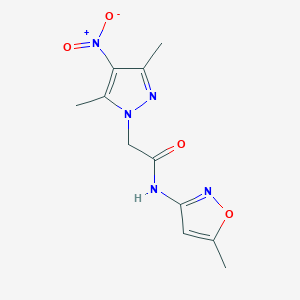

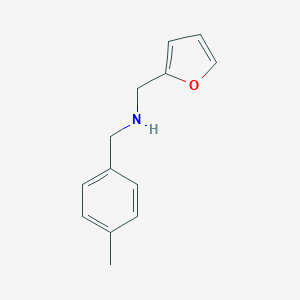

“Furan-2-ylmethyl-(4-methylbenzyl)amine” is a chemical compound with the molecular formula C13H15NO . It is used in proteomics research .

Molecular Structure Analysis

The molecular weight of “Furan-2-ylmethyl-(4-methylbenzyl)amine” is 201.26 . The exact structure can be found in chemical databases like ChemSpider .Physical and Chemical Properties Analysis

“Furan-2-ylmethyl-(4-methylbenzyl)amine” is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not specified in the searched resources.Wissenschaftliche Forschungsanwendungen

1. Synthesis of Novel Compounds

Furan-2-ylmethyl-(4-methylbenzyl)amine is involved in the synthesis of various novel compounds. For instance, a study by Ł. Janczewski et al. (2021) demonstrates the synthesis of ester and amide derivatives containing furan rings using methods supported by microwave radiation. This includes products like N-(Furan-2-ylmethyl)furan-2-carboxamide and furan-2-ylmethyl furan-2-carboxylate, synthesized using 2-furoic acid and furfurylamine (Ł. Janczewski, D. Zieliński, & B. Kolesińska, 2021).

2. Analytical Chemistry and Sensory Analysis

In the field of analytical chemistry and sensory analysis, compounds related to Furan-2-ylmethyl-(4-methylbenzyl)amine have been identified as novel classes of bitter compounds in roasted coffee. S. Kreppenhofer et al. (2011) identified (furan-2-yl)methylated benzene diols and triols as bitter taste compounds in coffee through LC–MS and NMR experiments (S. Kreppenhofer, O. Frank, & T. Hofmann, 2011).

3. Environmental Chemistry

The compound has relevance in environmental chemistry as well. E. G. Alvarez et al. (2009) studied the application of derivatives in the photo-oxidation of furan and its methylated derivatives, revealing significant environmental implications (E. G. Alvarez, E. Borrás, J. Viidanoja, & J. Hjorth, 2009).

4. Enantioselective Synthesis

The compound plays a role in the enantioselective synthesis of amino acids. A. Demir et al. (2003) described an enantioselective synthesis process for furan-2-yl amines and amino acids, which is vital in creating chiral compounds (A. Demir, Ozge Seşenoğlu, D. Ülkü, & C. Arici, 2003).

5. Antimicrobial Activity

The antimicrobial properties of furan-2-ylmethyl-(4-methylbenzyl)amine derivatives are explored in various studies. M. Arora et al. (2013) synthesized thiophene derivatives containing the furan compound and evaluated their antimicrobial activity (M. Arora, J. Saravanan, S. Mohan, & S. Bhattacharjee, 2013).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of Furan-2-ylmethyl-(4-methylbenzyl)amine can be achieved through a multi-step process involving the protection of functional groups, formation of key intermediates, and deprotection of the final product.", "Starting Materials": [ "Furan-2-carboxylic acid", "4-methylbenzylamine", "Boc-anhydride", "Hydrochloric acid", "Sodium hydroxide", "Sodium bicarbonate", "Diethyl ether", "Methanol", "Ethanol", "Chloroform", "Dichloromethane", "Tetrahydrofuran", "Triethylamine", "N,N-dimethylformamide", "N,N-diisopropylethylamine", "Acetic anhydride", "Pyridine", "Methanesulfonic acid", "Sodium sulfate", "Magnesium sulfate", "Sodium chloride", "Activated charcoal" ], "Reaction": [ "Protection of Furan-2-carboxylic acid with Boc-anhydride in the presence of triethylamine and N,N-dimethylformamide to form Boc-Furan-2-carboxylic acid", "Activation of Boc-Furan-2-carboxylic acid with acetic anhydride and pyridine to form Boc-Furan-2-acetic anhydride", "Reaction of Boc-Furan-2-acetic anhydride with 4-methylbenzylamine in chloroform and triethylamine to form Boc-Furan-2-ylmethyl-(4-methylbenzyl)amine", "Deprotection of Boc-Furan-2-ylmethyl-(4-methylbenzyl)amine with methanesulfonic acid in methanol to form Furan-2-ylmethyl-(4-methylbenzyl)amine", "Purification of Furan-2-ylmethyl-(4-methylbenzyl)amine through extraction with dichloromethane, washing with sodium bicarbonate and sodium chloride, drying with magnesium sulfate and activated charcoal, and evaporation of solvent" ] } | |

CAS-Nummer |

436099-83-1 |

Molekularformel |

C15H17NO5 |

Molekulargewicht |

291.30 g/mol |

IUPAC-Name |

N-(furan-2-ylmethyl)-1-(4-methylphenyl)methanamine;oxalic acid |

InChI |

InChI=1S/C13H15NO.C2H2O4/c1-11-4-6-12(7-5-11)9-14-10-13-3-2-8-15-13;3-1(4)2(5)6/h2-8,14H,9-10H2,1H3;(H,3,4)(H,5,6) |

InChI-Schlüssel |

DGBPBBUDVCFXOU-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)CNCC2=CC=CO2 |

Kanonische SMILES |

CC1=CC=C(C=C1)CNCC2=CC=CO2.C(=O)(C(=O)O)O |

Löslichkeit |

>43.7 [ug/mL] (The mean of the results at pH 7.4) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-5-yl)phenyl] benzoate](/img/structure/B359123.png)

![5-[5-(3-chlorophenyl)furan-2-yl]-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B359126.png)

![11-methyl-5-naphthalen-2-yl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B359127.png)

![[3-(11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-5-yl)phenyl] thiophene-2-carboxylate](/img/structure/B359128.png)

![4-Bromo-2-ethoxy-6-(11-methyl-3-oxo-8-thia-4,6-diaza-11-azoniatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-5-yl)phenolate](/img/structure/B359129.png)

![5-(3-ethoxy-2-hydroxyphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B359130.png)

![[2-methoxy-4-(11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-5-yl)phenyl] 2-chlorobenzoate](/img/structure/B359133.png)

![methyl 4-(11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-5-yl)benzoate](/img/structure/B359134.png)

![5-[5-(3-chloro-4-methylphenyl)furan-2-yl]-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B359135.png)

![5-(6-chloro-1,3-benzodioxol-5-yl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B359143.png)

![11-methyl-5-thiophen-2-yl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B359144.png)

![2-{4-nitrophenyl}-5-methyl-4-({[3-(trifluoromethyl)benzyl]amino}methylene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B359152.png)